4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities
A study by Abu‐Hashem et al. (2020) demonstrated the synthesis of novel compounds derived from visnagenone and khellinone, which included derivatives incorporating the piperazine structure. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity Evaluation
In another research, Demirci et al. (2013) focused on the synthesis of carbothioamides, including those with a piperazine nucleus, and evaluated their antimicrobial activities. The study found that certain derivatives exhibited excellent antimicrobial activity, suggesting the potential of these compounds in antimicrobial drug development (Demirci, Başoğlu, Bozdereci, & Demirbas, 2013).
Antimicrobial and Hypoglycemic Activities
A research conducted by Al-Abdullah et al. (2015) explored the synthesis of N-(1-adamantyl)carbothioamide derivatives, demonstrating their antimicrobial and hypoglycemic activities. This study highlights the diverse therapeutic applications of carbothioamide derivatives, including those related to diabetes management (Al-Abdullah et al., 2015).
Evaluation of Anti-TMV and Antimicrobial Activities
Krishna Reddy et al. (2013) synthesized derivatives of piperazine doped with febuxostat, evaluating their antiviral and antimicrobial activities. The study found that specific derivatives exhibited promising activities, suggesting their potential in the treatment of viral and microbial infections (Krishna Reddy et al., 2013).
Mechanism of Action
Target of Action
Compounds containing the piperazine moiety, such as this one, have been known to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Piperazine derivatives generally mediate their anthelmintic action by paralyzing parasites . In the context of AChE and BChE inhibition, these compounds likely increase acetylcholine levels by preventing its hydrolysis .
Biochemical Pathways
By inhibiting ache and bche, the compound would affect cholinergic transmission, potentially impacting cognitive functions .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
By inhibiting ache and bche, the compound could potentially alleviate symptoms related to acetylcholine deficiency .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Molecular Mechanism
Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These findings may not directly apply to 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide.
Properties
IUPAC Name |
4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-17-11-4-2-10(3-5-11)12(18)15-6-8-16(9-7-15)13(14)19/h2-5H,6-9H2,1H3,(H2,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNYMXESBCXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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